(Phenylthio)acetyl chloride

Catalog No.
S1909618
CAS No.
7031-27-8
M.F
C8H7ClOS
M. Wt
186.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylthio)acetyl chloride

CAS Number

7031-27-8

Product Name

(Phenylthio)acetyl chloride

IUPAC Name

2-phenylsulfanylacetyl chloride

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

InChI

InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

TWOLQIUHVMTAAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)Cl

Precursor for Thioesters and Thiol Esters:

(Phenylthio)acetyl chloride serves as a valuable building block for the synthesis of thioesters and thiol esters. These compounds play a crucial role in biological processes and drug discovery. The reactive acyl chloride moiety readily reacts with various nucleophiles, including thiols and alcohols, to form the desired thioesters or thiol esters. Source: Organic Syntheses, Vol. 72, p. 121

Synthesis of Heterocyclic Compounds:

(Phenylthio)acetyl chloride is a useful reagent for the construction of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocyclic compounds are prevalent in numerous natural products and pharmaceuticals. The versatility of (phenylthio)acetyl chloride allows for the incorporation of the phenylsulfanyl (phenylthio) group into the heterocyclic ring, leading to diverse and potentially bioactive molecules. Source: Journal of the American Chemical Society, 1978, 100 (23), 7233-7235:

(Phenylthio)acetyl chloride is a chemical compound with the molecular formula C8_8H7_7ClOS and a CAS number of 7031-27-8. It appears as a colorless to yellowish liquid with a pungent odor. This compound is classified as an acid chloride, which makes it highly reactive, particularly with water and alcohols, leading to the release of hydrogen chloride gas. Due to its corrosive nature, contact with skin or eyes can cause severe irritation and burns .

Typical of acid chlorides:

  • Hydrolysis: When exposed to water, it hydrolyzes to form (phenylthio)acetic acid and hydrochloric acid.
    C8H7ClOS+H2OC8H8O2S+HCl\text{C}_8\text{H}_7\text{ClOS}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_8\text{O}_2\text{S}+\text{HCl}
  • Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols, forming corresponding amides or esters.
  • Acylation Reactions: This compound can acylate various substrates, including phenols and amines, leading to the formation of thioesters and amides respectively .

The synthesis of (phenylthio)acetyl chloride typically involves the reaction of (phenylthio)acetic acid with oxalyl chloride or thionyl chloride:

  • Using Oxalyl Chloride:
    • Dissolve (phenylthio)acetic acid in an appropriate solvent like toluene.
    • Slowly add oxalyl chloride under an inert atmosphere.
    • Stir the mixture at room temperature until the reaction is complete.
    • Evaporate the solvent to yield (phenylthio)acetyl chloride.
  • Using Thionyl Chloride:
    • Similar to the above method but using thionyl chloride instead of oxalyl chloride, which also helps in driving off by-products as gases .

(Phenylthio)acetyl chloride finds applications primarily in organic synthesis:

  • Synthesis of Thioesters: It serves as a reagent for synthesizing thioesters from carboxylic acids.
  • Pharmaceuticals: It can be used in the development of pharmaceutical compounds where thioester linkages are beneficial.
  • Chemical Research: Utilized in laboratories for various synthetic pathways involving acylation reactions .

Interaction studies involving (phenylthio)acetyl chloride are essential for understanding its reactivity and potential hazards. The compound is known to react violently with strong oxidizing agents and bases. Additionally, it may release toxic gases upon contact with moisture or water, necessitating careful handling in laboratory settings .

Similar Compounds: Comparison

Several compounds share structural similarities with (phenylthio)acetyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Acetyl ChlorideC2_2H3_3ClOSimpler structure; widely used as an acylating agent.
Phenylacetyl ChlorideC8_8H7_7ClOContains a phenyl group; less reactive than (phenylthio)acetyl chloride.
Benzoyl ChlorideC7_7H5_5ClOContains a carbonyl group; used in Friedel-Crafts acylation.
Thioacetic AcidC3_3H6_6OSSimilar reactivity; lacks the chlorinated functional group.

(Phenylthio)acetyl chloride is unique due to its combination of a phenyl group and a thioether moiety, which may influence its reactivity and potential applications compared to other acid chlorides .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(Phenylthio)acetyl chloride

Dates

Modify: 2023-08-16

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